molecular formula C22H14Cl4N4O2 B4301685 2,4-DICHLOROBENZYL 3-[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE

2,4-DICHLOROBENZYL 3-[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE

Cat. No.: B4301685
M. Wt: 508.2 g/mol
InChI Key: HQPPISNFLAIQOM-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzyl 3-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoate is a synthetic organic compound that features a dichlorobenzyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLOROBENZYL 3-[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE typically involves multiple steps:

    Formation of 2,4-dichlorobenzyl alcohol: This can be achieved by the reduction of 2,4-dichlorobenzaldehyde using a reducing agent such as sodium borohydride.

    Synthesis of tetrazole ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling reaction: The final step involves the esterification of 3-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid with 2,4-dichlorobenzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzyl 3-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The dichlorobenzyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester linkage can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the benzyl rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: 2,4-Dichlorobenzoic acid derivatives.

    Reduction: 2,4-Dichlorobenzyl alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichlorobenzyl 3-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-DICHLOROBENZYL 3-[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The dichlorobenzyl groups may facilitate binding to hydrophobic pockets, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichlorobenzyl 3-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoate is unique due to the combination of dichlorobenzyl and tetrazole moieties, which confer specific chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

IUPAC Name

(2,4-dichlorophenyl)methyl 3-[2-[(2,4-dichlorophenyl)methyl]tetrazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl4N4O2/c23-17-6-4-15(19(25)9-17)11-30-28-21(27-29-30)13-2-1-3-14(8-13)22(31)32-12-16-5-7-18(24)10-20(16)26/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPPISNFLAIQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(N=N3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DICHLOROBENZYL 3-[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE
Reactant of Route 2
Reactant of Route 2
2,4-DICHLOROBENZYL 3-[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE
Reactant of Route 3
Reactant of Route 3
2,4-DICHLOROBENZYL 3-[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE
Reactant of Route 4
Reactant of Route 4
2,4-DICHLOROBENZYL 3-[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE
Reactant of Route 5
Reactant of Route 5
2,4-DICHLOROBENZYL 3-[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE
Reactant of Route 6
Reactant of Route 6
2,4-DICHLOROBENZYL 3-[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE

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